3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one
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Overview
Description
3-(2-Methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a 2-methylbut-3-yn-2-yl group attached to the oxazolidinone ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 2-methylbut-3-yn-2-ol with an appropriate isocyanate under controlled conditions. The reaction proceeds through the formation of a carbamate intermediate, which subsequently cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base or a catalyst to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(2-Methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one exerts its effects involves interactions with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of 3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one.
Oxazolidinone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazolidinone derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
1259034-31-5 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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